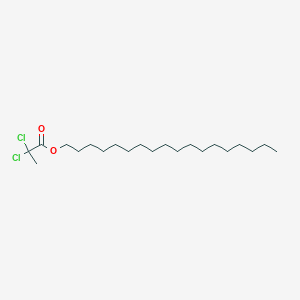

Octadecyl 2,2-dichloropropanoate

Description

Octadecyl 2,2-dichloropropanoate is an ester derivative of 2,2-dichloropropanoic acid, where the carboxylic acid group is replaced by a long-chain octadecyl (C₁₈) alcohol. Esters of chlorinated carboxylic acids are often employed in industrial and agricultural applications, such as herbicides or surfactants, due to their lipophilicity and stability .

Properties

CAS No. |

89876-45-9 |

|---|---|

Molecular Formula |

C21H40Cl2O2 |

Molecular Weight |

395.4 g/mol |

IUPAC Name |

octadecyl 2,2-dichloropropanoate |

InChI |

InChI=1S/C21H40Cl2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-20(24)21(2,22)23/h3-19H2,1-2H3 |

InChI Key |

WPUPIXVTEPGGIB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C(C)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octadecyl 2,2-dichloropropanoate typically involves the esterification reaction between octadecanol and 2,2-dichloropropanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques, such as column chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Octadecyl 2,2-dichloropropanoate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Substitution: Nucleophiles like hydroxide ions under mild conditions.

Major Products:

Hydrolysis: Octadecanol and 2,2-dichloropropanoic acid.

Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Octadecyl 2,2-dichloropropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Octadecyl 2,2-dichloropropanoate involves its interaction with biological membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific proteins, altering their function and activity .

Comparison with Similar Compounds

Sodium 2,2-Dichloropropanoate (Dalapon Sodium Salt)

Structural Relationship: Sodium 2,2-dichloropropanoate (C₃H₃Cl₂NaO₂) is the sodium salt of 2,2-dichloropropanoic acid, differing from octadecyl 2,2-dichloropropanoate in the absence of the octadecyl ester group. Applications:

- Herbicidal Use: Sodium 2,2-dichloropropanoate (trade names: Dowpon, Radapon) was historically used as a non-selective herbicide but faced revoked tolerances due to regulatory concerns .

- Solubility : As a sodium salt, it is water-soluble, enabling rapid absorption and systemic action in plants.

Contrast with Octadecyl Ester :

The octadecyl ester’s long alkyl chain likely reduces water solubility, increasing persistence in lipid-rich environments. This could make it suitable for slow-release formulations or as a surfactant in pesticide adjuvants.

Other Dichloropropanoate Derivatives

Sodium 2,2,3,3-Tetrafluoropropanoate (Teprapton):

- Structure: Contains additional fluorine atoms on the propanoate backbone.

- Function: Primarily used as a herbicide, with fluorination enhancing metabolic stability compared to non-fluorinated analogs .

Alloxydim-Sodium :

- Structure: A complex cyclohexanecarboxylate derivative with a dimethylamino-substituted phenyl group.

- Use : Targets grassy weeds through inhibition of acetyl-CoA carboxylase, showcasing how structural modifications expand functional diversity .

Data Table: Key Properties of Selected Compounds

Research Findings and Functional Insights

- Lipophilicity vs. Bioavailability : The octadecyl ester’s hydrophobicity may limit its utility as a standalone herbicide but enhance its role in formulations requiring prolonged environmental persistence .

- Synthetic Flexibility : Esterification and salt formation allow tuning of physicochemical properties, as seen in the contrast between the sodium salt (rapid action) and octadecyl ester (slow release) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.